Vasotocin, dansyl-lys(8)-
Overview
Description
Vasotocin, dansyl-lys(8)- is a modified form of vasotocin, a nonapeptide hormone found in non-mammalian vertebrates. Vasotocin is the evolutionary precursor to vasopressin in mammals and plays a crucial role in regulating various physiological processes such as osmoregulation, reproduction, and social behaviors . The dansyl-lys(8) modification involves the attachment of a dansyl group to the lysine residue at the eighth position, which enhances the compound’s fluorescence properties, making it useful for various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vasotocin, dansyl-lys(8)- typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The lysine residue at the eighth position is modified with a dansyl group using dansyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out at room temperature for about an hour, resulting in the formation of the dansylated peptide .
Industrial Production Methods: Industrial production of vasotocin, dansyl-lys(8)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Vasotocin, dansyl-lys(8)- can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s conformation and activity.
Reduction: The disulfide bond can be reduced to free thiol groups, altering the peptide’s structure.
Substitution: The dansyl group can be substituted with other fluorescent tags for different analytical purposes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various fluorescent dyes and coupling reagents.
Major Products Formed:
Oxidation: Oxidized vasotocin, dansyl-lys(8)- with altered disulfide bonds.
Reduction: Reduced vasotocin, dansyl-lys(8)- with free thiol groups.
Substitution: Vasotocin with different fluorescent tags.
Scientific Research Applications
Vasotocin, dansyl-lys(8)- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying peptide interactions and conformations.
Biology: Helps in tracking and visualizing peptide distribution in biological systems.
Medicine: Investigated for its potential role in modulating physiological processes similar to vasopressin.
Industry: Utilized in the development of diagnostic assays and analytical techniques
Mechanism of Action
The mechanism of action of vasotocin, dansyl-lys(8)- involves binding to specific G-protein-coupled receptors (GPCRs) similar to vasopressin receptors in mammals. These receptors are involved in various signaling pathways that regulate osmoregulation, reproduction, and social behaviors. The dansyl group enhances the peptide’s fluorescence, allowing researchers to study its interactions and effects in real-time .
Comparison with Similar Compounds
Vasopressin: A mammalian counterpart with similar physiological roles.
Oxytocin: Another nonapeptide hormone with overlapping functions in social behavior and reproduction.
Conopressin: A vasopressin-like peptide found in cone snail venom.
Uniqueness: Vasotocin, dansyl-lys(8)- is unique due to its fluorescent properties, which make it a valuable tool for analytical and research applications. The dansyl modification allows for real-time tracking and visualization, providing insights into peptide behavior and interactions that are not possible with non-fluorescent analogs .
Biological Activity
Vasotocin, dansyl-lys(8)- is a fluorescently labeled analog of vasotocin, a nonapeptide hormone primarily found in non-mammalian vertebrates. This compound serves as a valuable tool in biochemical and physiological research due to its ability to mimic the biological activities of vasopressin, the mammalian counterpart. The incorporation of a dansyl group enhances its fluorescence properties, allowing for real-time tracking of peptide interactions and distributions within biological systems.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₄N₄O₄S
- Molecular Weight : 396.53 g/mol
- CAS Number : 138915-83-0
The modification at lysine position 8 with a dansyl moiety not only aids in visualization but also influences the peptide's interaction with specific receptors, particularly G-protein-coupled receptors (GPCRs) involved in osmoregulation and social behaviors.
Vasotocin, dansyl-lys(8)- operates through binding to vasopressin receptors (V1a and V2) similarly to natural vasopressin. This interaction triggers downstream signaling pathways that regulate various physiological processes:
- Osmoregulation : It modulates water reabsorption in the kidneys.
- Reproductive Functions : Influences uterine contractions and milk ejection.
- Social Behaviors : Affects social bonding and aggression.
The dansyl modification allows researchers to utilize fluorescence microscopy techniques to visualize receptor localization and dynamics in live cells.
Affinity and Efficacy
Research indicates that vasotocin, dansyl-lys(8)- retains substantial affinity for vasopressin receptors. For instance, studies have shown that it binds with comparable affinity to the V2 receptor in renal cells, facilitating adenylyl cyclase activation, which is crucial for cAMP production—a key secondary messenger in cellular signaling.
Receptor Type | Binding Affinity (nM) |
---|---|
V2 Receptor | 32 |
V1a Receptor | 79 |
The compound's biological activity has been assessed through various assays, demonstrating its potential as an agonist or antagonist depending on the receptor subtype targeted.
Case Studies
-
Fluorescent Probes for Receptor Dynamics :
A study utilized vasotocin, dansyl-lys(8)- to investigate the lateral mobility of V2 receptors in porcine kidney epithelial cells. The findings revealed high receptor mobility at physiological temperatures, suggesting dynamic interactions within membrane microdomains . -
Comparative Studies with Other Analogues :
In comparative studies with other fluorescent vasopressin analogs, it was noted that while some modifications retained high antidiuretic activity, others exhibited diminished effects. The specificity of binding and subsequent internalization pathways were critical in determining their efficacy . -
Impact on Physiological Processes :
Another investigation focused on the role of vasotocin analogs in modulating social behaviors in animal models. The study highlighted significant behavioral changes correlating with the administration of vasotocin, indicating its influence on social bonding mechanisms .
Applications in Research
The unique properties of vasotocin, dansyl-lys(8)- make it an essential tool across various fields:
- Biochemistry : Used as a probe for studying peptide interactions.
- Pharmacology : Investigated for its potential therapeutic applications in disorders related to fluid balance and social behavior.
- Diagnostics : Employed in developing assays for receptor activity monitoring.
Properties
IUPAC Name |
(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H78N14O14S3/c1-5-30(2)47-54(80)63-37(21-22-44(57)71)50(76)65-39(26-45(58)72)51(77)66-40(29-85-84-28-35(56)48(74)64-38(52(78)67-47)25-31-17-19-32(70)20-18-31)55(81)69-24-10-15-42(69)53(79)62-36(49(75)60-27-46(59)73)13-6-7-23-61-86(82,83)43-16-9-11-33-34(43)12-8-14-41(33)68(3)4/h8-9,11-12,14,16-20,30,35-40,42,47,61,70H,5-7,10,13,15,21-29,56H2,1-4H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,60,75)(H,62,79)(H,63,80)(H,64,74)(H,65,76)(H,66,77)(H,67,78)/t30-,35-,36-,37-,38-,39+,40-,42-,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSZBKKWGBUTFY-BRDYMSPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H78N14O14S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160841 | |
Record name | Vasotocin, dansyl-lys(8)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138915-83-0 | |
Record name | Vasotocin, dansyl-lys(8)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138915830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vasotocin, dansyl-lys(8)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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